Pbrm1-BD2-IN-8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pbrm1-BD2-IN-8 is a potent inhibitor of the PBRM1 bromodomain, specifically targeting the second bromodomain (BD2) with a dissociation constant (Kd) of 4.4 μM and an inhibitory concentration (IC50) of 0.16 μM . This compound also shows activity against the fifth bromodomain (BD5) with a Kd of 25 μM . This compound has demonstrated significant anti-cancer activity, making it a valuable tool in cancer research .
準備方法
The synthesis of Pbrm1-BD2-IN-8 involves several steps, including the preparation of intermediate compounds and the final product. The mother liquor preparation method involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL . Industrial production methods typically involve large-scale synthesis using similar reaction conditions, followed by purification and quality control processes to ensure high purity and consistency .
化学反応の分析
Pbrm1-BD2-IN-8 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium phosphate, potassium chloride, dithiothreitol (DTT), and ethylenediaminetetraacetic acid (EDTA) . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the bromodomain structure and its binding affinity .
科学的研究の応用
Pbrm1-BD2-IN-8 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it is used to study the role of PBRM1 in tumor suppression and its potential as a therapeutic target . The compound has also been employed in studies investigating chromatin remodeling and gene regulation, as PBRM1 is a subunit of the PBAF chromatin remodeling complex . Additionally, this compound is used in research on epigenetic regulation and the development of novel anti-cancer therapies .
作用機序
Pbrm1-BD2-IN-8 exerts its effects by inhibiting the binding of PBRM1 bromodomains to nucleosomes acetylated at histone H3 lysine 14 (H3K14ac) . This inhibition disrupts the chromatin binding and cellular growth effects mediated by PBRM1 . The compound selectively associates with double-stranded RNA elements, enhancing the association with H3K14ac peptides and modulating chromatin structure and gene expression . The molecular targets and pathways involved include the PBAF chromatin remodeling complex and various epigenetic regulators .
類似化合物との比較
Pbrm1-BD2-IN-8 is unique in its high affinity and selectivity for the PBRM1 bromodomains, particularly BD2 and BD5 . Similar compounds include other bromodomain inhibitors such as ABBV-744, CeMMEC1, and (+)-JQ-1, which target different bromodomains and have varying degrees of selectivity and potency . This compound stands out due to its specific targeting of PBRM1 and its demonstrated anti-cancer activity .
特性
分子式 |
C15H13BrN2O |
---|---|
分子量 |
317.18 g/mol |
IUPAC名 |
5-bromo-2-(3-methylphenyl)-2,3-dihydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C15H13BrN2O/c1-9-4-2-5-10(8-9)14-17-12-7-3-6-11(16)13(12)15(19)18-14/h2-8,14,17H,1H3,(H,18,19) |
InChIキー |
PXWIXTCIXZCREB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2NC3=C(C(=CC=C3)Br)C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。